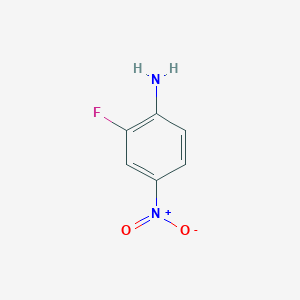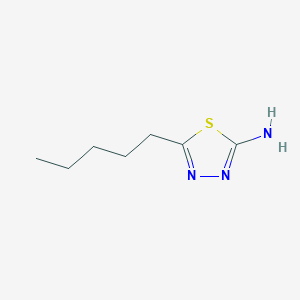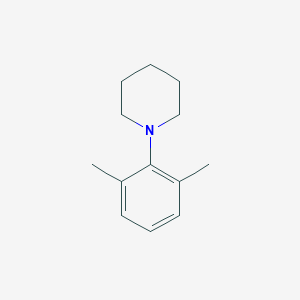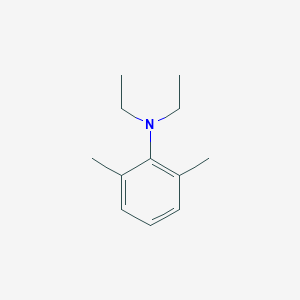
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a compound belonging to the class of diazirines, which are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation . This compound is particularly notable for its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the reaction of 3-(4-bromomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine with silver oxide in dimethyl sulfoxide (DMSO) . This method ensures the formation of the desired diazirine compound with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
化学反应分析
Types of Reactions
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon exposure to UV light, the diazirine ring opens to form a reactive carbene intermediate.
Thermal Reactions: Heating the compound can also generate carbenes, which can insert into nearby C–H, O–H, or N–H bonds.
Substitution Reactions: The presence of the chloro and trifluoromethyl groups allows for nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Photochemical Activation: UV light (ca.
Thermal Activation: Heating to temperatures around 110-130°C can induce carbene formation.
Nucleophilic Reagents: Various nucleophiles, such as amines and alcohols, can react with the compound under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical activation typically leads to carbene insertion products, while nucleophilic substitution can yield a variety of substituted derivatives .
科学研究应用
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine has a wide range of scientific research applications:
Biological Target Identification: The compound is used as a photoaffinity label to identify biological targets by forming covalent bonds with nearby molecules upon activation.
Proteomics: It is employed in proteomics to study protein interactions and functions.
Polymer Crosslinking: The reactive carbene intermediates generated from this compound are used to crosslink polymers, enhancing their mechanical properties.
Adhesion: It is used in the adhesion of commodity plastics due to its ability to form strong covalent bonds.
作用机制
The mechanism of action of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the generation of reactive carbene intermediates upon activation. These carbenes can insert into various bonds, such as C–H, O–H, and N–H, forming new covalent bonds . This reactivity is harnessed in various applications, from biological labeling to polymer crosslinking .
相似化合物的比较
Similar Compounds
- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
- 3-(4-(Methoxymethoxy)phenyl)-3-(trifluoromethyl)-3H-diazirine
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Uniqueness
3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to its chloro and trifluoromethyl groups, which enhance its reactivity and stability. These groups also allow for a broader range of chemical reactions and applications compared to similar compounds .
属性
IUPAC Name |
3-chloro-3-[4-(trifluoromethyl)phenyl]diazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIULBWQOACIEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557548 |
Source


|
| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115127-52-1 |
Source


|
| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)




![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)

![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)





